molecular formula C8H12N4O B1417720 6-piperazin-1-yl-3H-pyrimidin-4-one CAS No. 1159568-13-4

6-piperazin-1-yl-3H-pyrimidin-4-one

カタログ番号: B1417720
CAS番号: 1159568-13-4
分子量: 180.21 g/mol
InChIキー: QUGKXFORSQQHDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-piperazin-1-yl-3H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-piperazin-1-yl-3H-pyrimidin-4-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

化学反応の分析

Types of Reactions

6-piperazin-1-yl-3H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 6-piperazin-1-yl-3H-pyrimidin-4-one. Research indicates that modifications to the compound can enhance its efficacy against various microbial strains:

  • Synthesis and Testing : Compounds synthesized from this compound were tested against gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as gram-negative bacteria like Escherichia coli and Salmonella typhi, and fungi such as Candida albicans .
  • Activity Results : The antimicrobial activity varied significantly among the tested compounds. For instance, derivatives with electron-donating groups showed higher activity compared to those with electron-withdrawing groups. Specifically, a compound with a 4-methoxyphenyl group exhibited superior antimicrobial effects compared to one with a 4-fluorophenyl group .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMicrobial StrainInhibition Zone (mm)MIC (ppm)
6aStaphylococcus aureus208
6bBacillus cereus1510
5aEscherichia coli1812
12Candida albicans226

Neurological Applications

Another promising area for the application of this compound is in the treatment of neurological disorders:

  • Monoacylglycerol Lipase Inhibition : Research has shown that derivatives of this compound can act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. Inhibition of MAGL has potential therapeutic implications for conditions such as pain and inflammation .

Case Studies

Several case studies have documented the effectiveness of compounds derived from this compound:

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives revealed that specific substitutions led to enhanced antimicrobial properties. The research focused on how different electron-donating and withdrawing groups affected the overall activity against microbial strains .

Case Study: Neurological Impact

In another study, a derivative was tested for its ability to modulate endocannabinoid levels through MAGL inhibition, showing promising results in preclinical models for pain relief .

類似化合物との比較

Similar Compounds

Uniqueness

6-piperazin-1-yl-3H-pyrimidin-4-one is unique due to its specific combination of a pyrimidine ring and a piperazine moiety, which imparts distinct chemical and biological properties

生物活性

Overview

6-Piperazin-1-yl-3H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine ring fused with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. Its structural characteristics allow it to interact with various biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It has been investigated for its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation. For instance, studies indicate that it can inhibit protein kinases, which play crucial roles in cell signaling pathways related to growth and differentiation.

In vitro assays have demonstrated that derivatives of this compound can lead to reduced viability in various cancer cell lines, including breast cancer cells. One study reported an IC50 value of 18 μM for a derivative targeting poly (ADP-ribose) polymerase (PARP), which is critical for DNA repair mechanisms in cancer cells .

Enzyme Inhibition

This compound has also shown promise as an inhibitor of enzymes such as N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). Structure–activity relationship (SAR) studies revealed that modifications to the compound could enhance its inhibitory potency. For example, specific substitutions resulted in a tenfold increase in activity compared to baseline compounds .

The mechanism of action of this compound involves its interaction with molecular targets such as protein kinases and other enzymes. By binding to these targets, the compound can modulate their activity, leading to altered cellular processes such as apoptosis and cell cycle arrest. This interaction is crucial for its role as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivitySimilarities
PyrazinamideAnti-tubercularContains a pyrimidine structure
Pyrido[2,3-d]pyrimidineAnticancer propertiesHeterocyclic structure
QuinazolineProtein kinase inhibitionSimilar mechanism of action

This compound stands out due to its specific combination of a piperazine moiety with the pyrimidine ring, which imparts distinct chemical and biological properties compared to these compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Inhibition of NAPE-PLD : A study optimized a library of pyrimidine derivatives and identified potent inhibitors with enhanced pharmacological profiles. The most effective compound exhibited an IC50 value significantly lower than existing drugs, indicating its potential for further development .
  • Anticancer Efficacy : In vitro experiments demonstrated that derivatives of this compound could effectively reduce cell viability in breast cancer models. The mechanism involved the induction of apoptosis via PARP inhibition, showcasing its therapeutic potential against resistant cancer types .

特性

IUPAC Name

4-piperazin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c13-8-5-7(10-6-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGKXFORSQQHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (13.5 g, 48.2 mmol) in dichloromethane (200 mL) was added MP-TsOH (available from Aldrich; 81.0 g). The reaction was shaken at room temperature for 4 days. The crude reaction mixture was filtered and the resin was washed with methanol (460 mL). The desired product was eluted from the resin with 2M ammonia in methanol (460 mL) to give 6-piperazin-1-yl-3H-pyrimidin-4-one (8.4 g, 90%). LCMS Purity=96% (Rt=0.22 in the solvent front). 1H NMR (d6-DMSO) δ 7.75 (s, 1H), 5.10 (s, 1H), 2.60-2.42 (m, 4H), 2.38-2.25 (m, 4H).
Name
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid benzyl ester (Intermediate 3; 2.00 g, 7.14 mmol) and a catalytic amount of 10% palladium on carbon in ethanol (300 mL) was hydrogenated at atmospheric temperature and pressure. The starting material is not readily soluble in ethanol so it is clearly visible. After 6 h, the amount of starting material was significantly reduced. Hydrogenation was continued overnight, and a large amount of solid was present. Acetonitrile (300 mL) was added and the mixture was heated to dissolve the solid. The catalyst was filtered off using Celite, and the solvent was evaporated from the filtrate to give 6-piperazin-1-yl-3H-pyrimidin-4-one (820 mg, 64%) as a white solid.
Name
4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid benzyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 2
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 4
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
6-piperazin-1-yl-3H-pyrimidin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。